OPB-31121 was identified by Otsuka Pharmaceutical Co., Ltd. as part of a broader initiative to discover small molecule inhibitors targeting STAT proteins. The compound belongs to a class of drugs aimed at disrupting aberrant signaling pathways involved in cancer progression. It is classified as a small molecule inhibitor specifically targeting the phosphorylation state of STAT3 and STAT5 without affecting upstream kinases such as Janus kinases (JAKs) .
The synthesis of OPB-31121 involves several chemical reactions that are optimized for yield and purity. Although the exact synthetic pathway details are proprietary, the general approach includes:
The synthesis process emphasizes the need for high bioavailability and stability in physiological conditions, which is critical for oral administration .
The molecular structure of OPB-31121 features a core that allows for interaction with the SH2 domain of STAT3, inhibiting its phosphorylation. The structural formula can be represented as follows:
Key structural characteristics include:
OPB-31121 primarily participates in biochemical interactions rather than traditional chemical reactions. Its mechanism involves:
The compound has been shown to selectively inhibit phosphorylated forms of STAT3 and STAT5 without affecting upstream signaling pathways, making it a targeted therapeutic agent .
The mechanism by which OPB-31121 exerts its effects involves several key steps:
Studies indicate that this compound effectively reduces tumor cell viability in various cancer models by disrupting these critical signaling pathways .
The physical properties of OPB-31121 include:
Chemical properties include:
These properties are essential for determining the appropriate dosage forms and routes of administration .
OPB-31121 is primarily investigated for its potential applications in oncology:
The ongoing studies aim to establish its safety profile, optimal dosing regimens, and efficacy against various malignancies .
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor constitutively activated in >70% of human cancers, driving oncogenesis through multiple mechanisms. Upon phosphorylation at tyrosine residue 705 (Y705) by upstream kinases (JAKs, Src, EGFR), STAT3 forms homodimers that translocate to the nucleus, binding to specific promoter sequences (GAS elements: TT(N5)AA) to regulate target genes. These genes orchestrate hallmark cancer processes [2] [5] [8]:
Table 1: Key STAT3 Target Genes in Oncogenesis
Function | Target Genes | Biological Impact |
---|---|---|
Anti-apoptosis | Bcl-2, Bcl-xL | Evasion of programmed cell death |
Proliferation | Cyclin D1, c-Myc | Uncontrolled cell division |
Angiogenesis | VEGF, HIF-1α | New blood vessel formation for tumor growth |
Metastasis | MMP-2, MMP-9 | Tissue invasion and distant colonization |
Immune Suppression | IL-10, PD-L1 | Inhibition of anti-tumor immune surveillance |
STAT3 exemplifies the historical "undruggability" of transcription factors due to:
OPB-31121 is a first-in-class small molecule STAT3 inhibitor designed to overcome these challenges. Precedence existed for upstream kinase inhibitors (e.g., JAK blockers), but their indirect effects often failed to fully suppress STAT3 activity. OPB-31121 was identified through high-throughput screening as a compound that directly binds the SH2 domain of STAT3, preventing phosphorylation and dimerization [1] [3] [7]. Early preclinical studies demonstrated its unique mechanism:
Table 2: Mechanism Comparison of STAT3 Inhibitors
Inhibitor Type | Example | Target Site | Affinity (Kd) | Limitations |
---|---|---|---|---|
SH2 Domain Binders | OPB-31121 | STAT3 SH2 domain | 10 nM | High; unique binding site |
Upstream Kinase Inh | Ruxolitinib (JAK) | JAK1/JAK2 | 2–18 nM | Reactivation via alternate kinases |
Decoy Oligonucleotides | AZD9150 | STAT3 mRNA | N/A | Poor cellular uptake |
Peptide Inhibitors | PY*LKTK | Phosphotyrosine binding | ~100 µM | Low stability and bioavailability |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9